1,1'-sulfonylbis[3-(benzylthio)benzene]
Description
1,1'-Sulfonylbis[3-(benzylthio)benzene] is a sulfonyl-bridged aromatic compound featuring benzylthio (-S-CH₂C₆H₅) substituents at the 3-position of each benzene ring. The sulfonyl group (SO₂) acts as a central linker, conferring rigidity and electronic effects that influence reactivity and applications.
Properties
IUPAC Name |
1-benzylsulfanyl-3-(3-benzylsulfanylphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2S3/c27-31(28,25-15-7-13-23(17-25)29-19-21-9-3-1-4-10-21)26-16-8-14-24(18-26)30-20-22-11-5-2-6-12-22/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHANGNUHIWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on sulfonylbis benzene derivatives significantly alter their physical and chemical properties. Key analogs include:
| Compound Name | Substituents | Physical State | Key Properties |
|---|---|---|---|
| 1,1'-Sulfonylbis[3-(benzylthio)benzene] | 3-(benzylthio) | Not reported | High lipophilicity, bioactivity potential |
| 4,4′-Sulfonylbis(fluorobenzene) (4k) | 4-fluoro | Off-white amorphous solid | Enhanced polarity, moderate stability |
| 3,3′-Sulfonylbis(methylbenzene) (4g) | 3-methyl | Not reported | Increased hydrophobicity |
| 5,5′-Sulfonylbis(1,3-bis(trifluoromethyl)benzene) (4n) | 5-CF₃ | Pale yellow solid | High electron-withdrawing effects |
- Benzylthio vs. This may improve binding to biological targets, as observed in antifungal sulfonamides .
- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like 4n exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to benzylthio derivatives .
Comparison with Bioactive Analogs
Antifungal Activity of Benzylthio-Containing Sulfonamides
Evidence from benzenesulfonamide derivatives highlights the critical role of benzylthio groups:
- Compound 34 (R1 = Ph) : Exhibited optimal antifungal activity due to the unsubstituted benzylthio group .
- Compound 36 (R1 = 3-CF₃Ph) : Retained activity but required higher MIC values, indicating steric hindrance from CF₃ reduces efficacy .
- Compound 40 (R1 = 4-ClPh) : Showed moderate activity, suggesting electron-withdrawing substituents at the 4-position are tolerated .
sulfonamide) could alter bioavailability.
Stability and Industrial Relevance
- Stability : Sulfonylbis compounds with halogen or electron-withdrawing groups (e.g., 4k, 4l) are often thermally stable but sensitive to hydrolysis. The benzylthio groups in the target compound may confer oxidative sensitivity, necessitating inert storage conditions .
- Applications: Used in polymer cross-linking, agrochemicals, and pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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